![molecular formula C7H5Br2NO B13547227 2-Bromo-1-(2-bromopyridin-4-yl)ethanone](/img/structure/B13547227.png)
2-Bromo-1-(2-bromopyridin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-1-(2-bromopyridin-4-yl)ethan-1-one is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of two bromine atoms attached to a pyridine ring and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(2-bromopyridin-4-yl)ethan-1-one typically involves the bromination of pyridine derivatives. One common method is the bromination of 2-bromopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(2-bromopyridin-4-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
2-bromo-1-(2-bromopyridin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-1-(2-bromopyridin-4-yl)ethan-1-one depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects are mediated by its interaction with molecular targets such as enzymes or receptors, leading to changes in cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-bromo-1-(3-bromopyridin-4-yl)ethan-1-one: Similar structure but with different bromine atom positions.
2-bromo-1-(pyridin-3-yl)ethan-1-one: Lacks the second bromine atom.
1-(5-bromo-pyridin-2-yl)ethanone: Different position of the bromine atom on the pyridine ring.
Uniqueness
This unique structure allows for selective reactions and the formation of specific products that may not be achievable with other similar compounds .
Biological Activity
2-Bromo-1-(2-bromopyridin-4-yl)ethanone is a brominated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H5Br2NO
- CAS Number : 53416601
- Molecular Weight : 232.93 g/mol
This compound features a brominated pyridine moiety which is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. Below are detailed findings from several studies:
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of this compound against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound possesses moderate antibacterial properties, particularly against Staphylococcus aureus, which is crucial in treating infections caused by resistant strains.
Antitumor Activity
In vitro studies have demonstrated the potential of this compound to inhibit cancer cell proliferation. The following table summarizes the findings:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
The IC50 values indicate that the compound effectively reduces cell viability in these cancer cell lines, showcasing its potential as an anticancer agent.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific cellular targets involved in cell cycle regulation and apoptosis. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
- Study on Antimicrobial Effects : A recent study evaluated the efficacy of various brominated compounds, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed significant inhibition, suggesting its potential use in developing new antibiotics.
- Antitumor Activity Assessment : In a laboratory setting, researchers tested the compound's effects on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, supporting further investigation into its use as a chemotherapeutic agent.
Properties
Molecular Formula |
C7H5Br2NO |
---|---|
Molecular Weight |
278.93 g/mol |
IUPAC Name |
2-bromo-1-(2-bromopyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5Br2NO/c8-4-6(11)5-1-2-10-7(9)3-5/h1-3H,4H2 |
InChI Key |
HOLIHNSCVLXXGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.